Aprepitant

Catalog No.
S519171
CAS No.
170729-80-3
M.F
C23H21F7N4O3
M. Wt
534.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aprepitant

CAS Number

170729-80-3

Product Name

Aprepitant

IUPAC Name

3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one

Molecular Formula

C23H21F7N4O3

Molecular Weight

534.4 g/mol

InChI

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m1/s1

InChI Key

ATALOFNDEOCMKK-OITMNORJSA-N

SMILES

Array

solubility

Practically insoluble
1.94e-02 g/L

Synonyms

MK0869; MK 0869; MK-0869; ONO7436; ONO-7436; ONO 7436; L754030; L-754030; L 754030; Aprepitant; US brand name: Emend

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F

The exact mass of the compound Aprepitant is 534.1502 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Aprepitant is a highly selective, non-peptide neurokinin-1 (NK1) receptor antagonist primarily utilized in neuropharmacology and solid-state formulation research. As a highly lipophilic compound that is practically insoluble in water, it serves as a rigorous benchmark active pharmaceutical ingredient (API) for evaluating bioavailability enhancement techniques, including nanonization and hot-melt extrusion. In biological systems, it effectively blocks the binding of Substance P to the NK1 receptor, making it a critical reference material for modeling the delayed phase of chemotherapy-induced emesis. Unlike its water-soluble prodrug counterpart, aprepitant is biologically active in its native form, requiring no enzymatic conversion for direct in vitro receptor engagement [1].

Substituting aprepitant with closely related in-class alternatives severely compromises experimental integrity depending on the assay environment. Replacing aprepitant with its phosphoryl prodrug, fosaprepitant, fails in cell-free in vitro assays because fosaprepitant requires ubiquitous phosphatases for in vivo conversion to the active aprepitant molecule. Conversely, substituting aprepitant with newer generation NK1 antagonists like netupitant or rolapitant fundamentally alters pharmacokinetic modeling; aprepitant possesses a relatively short half-life of 9 to 13 hours and acts as a moderate CYP3A4 inhibitor, whereas netupitant and rolapitant exhibit drastically extended half-lives of 90 and 180 hours, respectively, with differing metabolic interaction profiles [1].

Direct Receptor Binding Affinity and Selectivity

Aprepitant demonstrates extreme selectivity for the human cloned NK1 receptor over other tachykinin receptors. In radio-ligand binding assays, aprepitant exhibits an IC50 of 0.1 nM for the NK1 receptor. This represents a 3,000-fold greater selectivity compared to the NK3 receptor (IC50 = 300 nM) and a 45,000-fold greater selectivity compared to the NK2 receptor (IC50 = 4500 nM) [1].

Evidence DimensionReceptor binding affinity (IC50)
Target Compound DataAprepitant: 0.1 nM (NK1 receptor)
Comparator Or BaselineNK3 receptor (300 nM) and NK2 receptor (4500 nM)
Quantified Difference3,000-fold (vs NK3) and 45,000-fold (vs NK2) higher affinity for NK1
ConditionsIn vitro radio-ligand binding assays on human cloned receptors

Ensures precise target-specific engagement in neuropharmacology assays without introducing off-target tachykinin receptor noise.

Aqueous Solubility and Prodrug Differentiation

Aprepitant is practically insoluble in water, requiring organic solvents (e.g., DMF, DMSO) or advanced formulation techniques for dissolution, achieving only ~0.33 mg/mL in a 1:2 DMF:PBS buffer . In contrast, its prodrug comparator, fosaprepitant, is freely soluble in water and can be readily formulated at 1 to 30 mg/mL in 0.9% NaCl for intravenous applications [1].

Evidence DimensionAqueous solubility
Target Compound DataAprepitant: Practically insoluble (<0.001 mg/mL in pure water; ~0.33 mg/mL in DMF:PBS)
Comparator Or BaselineFosaprepitant: Freely soluble (up to 30 mg/mL in saline)
Quantified DifferenceOrders of magnitude lower aqueous solubility for the parent compound
ConditionsAqueous buffer and saline dissolution at room temperature

Dictates API selection: aprepitant is strictly required for solid dosage R&D and cell-free assays, whereas fosaprepitant must be procured for aqueous IV models.

Pharmacokinetic Half-Life for Temporal Modeling

Aprepitant offers a highly titratable pharmacokinetic profile with an apparent terminal half-life ranging from 9 to 13 hours [1]. This is significantly shorter than next-generation NK1 antagonists such as netupitant, which has a half-life of approximately 90 hours, and rolapitant, which exhibits a half-life of roughly 180 hours [2].

Evidence DimensionElimination half-life (t1/2)
Target Compound DataAprepitant: 9 to 13 hours
Comparator Or BaselineNetupitant (~90 hours) and Rolapitant (~180 hours)
Quantified DifferenceApproximately 85% to 93% shorter half-life than newer in-class alternatives
ConditionsIn vivo human pharmacokinetic profiling

Aprepitant is the preferred benchmark for short-to-medium duration NK1 antagonism, allowing researchers to model titratable dosing without multi-day receptor saturation.

CYP3A4 Metabolic Interaction and DDI Potential

Aprepitant is a moderate inhibitor and substrate of CYP3A4, which actively alters the pharmacokinetics of co-administered CYP3A4 substrates (e.g., increasing the AUC of dexamethasone by approximately 2-fold) [1]. In contrast, the comparator rolapitant does not induce or inhibit CYP3A4, requiring no dose adjustments for concomitantly administered CYP3A4-metabolized drugs [2].

Evidence DimensionCYP3A4 inhibition effect (Dexamethasone AUC increase)
Target Compound DataAprepitant: ~2-fold increase in dexamethasone AUC
Comparator Or BaselineRolapitant: No significant effect on CYP3A4 substrates
Quantified DifferenceAprepitant actively inhibits CYP3A4, whereas rolapitant is metabolically neutral in this pathway
ConditionsCo-administration pharmacokinetic studies

Crucial for drug-drug interaction (DDI) modeling; buyers must select aprepitant to specifically study or utilize CYP3A4-mediated metabolic bottlenecks in combination therapies.

Solid-State Formulation and Bioavailability R&D

Because aprepitant is practically insoluble in aqueous media, it is heavily procured as a rigorous benchmark API for testing novel bioavailability-enhancing technologies. Materials scientists and formulation engineers utilize it to validate hot-melt extrusion, nanocrystal milling, and solid dispersion matrices, where its challenging solubility profile provides a high-barrier test case compared to water-soluble prodrugs .

Direct In Vitro NK1 Receptor Assays

In cell-free or isolated cell-based neuropharmacology assays, aprepitant is the required choice over fosaprepitant. Since it does not rely on enzymatic phosphatase conversion to become active, it provides immediate, highly selective (0.1 nM IC50) antagonism of the NK1 receptor, ensuring accurate binding kinetics without metabolic confounding factors [1].

Drug-Drug Interaction (DDI) and Pharmacokinetic Modeling

Aprepitant is uniquely suited for in vivo pharmacokinetic panels evaluating combination therapies. Its status as a moderate CYP3A4 inhibitor and its relatively short half-life (9-13 hours) make it an ideal model compound for studying transient metabolic bottlenecks and dose-adjustment requirements for co-administered chemotherapeutics or corticosteroids, a feature absent in non-interacting comparators like rolapitant [2].

Purity

>99% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

534.15018768 Da

Monoisotopic Mass

534.15018768 Da

Heavy Atom Count

37

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1NF15YR6UY

Drug Indication

For the prevention of nausea and vomiting associated with highly emetogenic cancer chemotherapy, including high-dose cisplatin (in combination with other antiemetic agents).
FDA Label
Emend 40 mg hard capsules is indicated for the prevention of postoperative nausea and vomiting (PONV) in adults. Emend is also available as 80 mg and 125 mg hard capsules for the prevention of nausea and vomiting associated with highly and moderately emetogenic cancer chemotherapy in adults and adolescents from the age of 12 (see separate Summary of Product Characteristics). Emend is also available as 165 mg hard capsules for the prevention of acute and delayed nausea and vomiting associated with highly emetogenic cisplatin based cancer chemotherapy in adults and the prevention of nausea and vomiting associated with moderately emetogenic cancer chemotherapy in adults. Emend is also available as powder for oral suspension for the prevention of nausea and vomiting associated with highly and moderately emetogenic cancer chemotherapy in children, toddlers and infants from the age of 6 months to less than 12 years. Emend 80 mg, 125 mg, 165 mg hard capsules and Emend powder for oral suspension are given as part of combination therapy.
Prevention of nausea and vomiting
Aprepitant and fosaprepitant are drugs used to prevent nausea and vomiting in cancer patients. Aprepitant can be taken orally or intravenously (IV), whereas fosaprepitant is an IV prodrug. Aprepitant was initially developed to prevent chemotherapy-induced nausea and vomiting (CINV). However, its applications have since broadened to include postoperative nausea and vomiting (PONV).

Livertox Summary

Aprepitant and its prodrug fosaprepitant are antiemetic agents that are used to prevent cancer chemotherapy related nausea and vomiting. Both aprepitant and fosaprepitant are associated with a low rate of serum enzyme elevations after treatment which are similar to rates with comparator therapies, and neither agent has been clearly linked to cases of clinically apparent liver injury with jaundice.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antiemetics; Neurokinin-1 Receptor Antagonists
Gastrointestinal Agents

Mechanism of Action

Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions. Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood brain barrier and occupies brain NK1 receptors. Animal and human studies show that Aprepitant augments the antiemetic activity of the 5-HT3-receptor antagonist ondansetron and the corticosteroid ethasone and inhibits both the acute and delayed phases of cisplatin induced emesis.

Absorption Distribution and Excretion

The mean absolute oral bioavailability of aprepitant is approximately 60 to 65%.
Aprepitant is eliminated primarily by metabolism; aprepitant is not renally excreted. Aprepitant is excreted in the milk of rats. It is not known whether this drug is excreted in human milk.
70 L
Apparent plasma cl=62-90 mL/min

Metabolism Metabolites

Aprepitant primarily undergoes CYP3A4-mediated metabolism, as well as minor metabolism mediated by CYP1A2 and CYP2C19. About seven metabolites of aprepitant have been identified in human plasma, which all retain weak pharmacological activity.
Aprepitant has known human metabolites that include 5-{[(2S,3S)-3-(4-fluorophenyl)-2-hydroxymorpholin-4-yl]methyl}-2,4-dihydro-1,2,4-triazol-3-one, 5-oxo-1,4-dihydro-1,2,4-triazole-3-carbaldehyde, (2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine, and 1-[3,5-bis(trifluoromethyl)phenyl]ethanone.

Wikipedia

Aprepitant

Biological Half Life

9-13 hours

Use Classification

Human drugs -> Antiemetics and antinauseants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Aapro MS, Schmoll HJ, Jahn F, Carides AD, Webb RT. Review of the efficacy of aprepitant for the prevention of chemotherapy-induced nausea and vomiting in a range of tumor types. Cancer Treat Rev. 2013 Feb;39(1):113-7. doi: 10.1016/j.ctrv.2012.09.002. Epub 2012 Oct 11. Review. PubMed PMID: 23062719.
2: Furukawa N, Kawaguchi R, Kobayashi H. Use of high-dose cisplatin with aprepitant in an outpatient setting. Eur J Cancer Care (Engl). 2012 Jul;21(4):436-41. doi: 10.1111/j.1365-2354.2011.01284.x. Epub 2011 Aug 25. Review. PubMed PMID: 21883567.
3: Hargreaves R, Ferreira JC, Hughes D, Brands J, Hale J, Mattson B, Mills S. Development of aprepitant, the first neurokinin-1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting. Ann N Y Acad Sci. 2011 Mar;1222:40-8. doi: 10.1111/j.1749-6632.2011.05961.x. Review. PubMed PMID: 21434941.
4: Ruhlmann CH, Herrstedt J. Safety evaluation of aprepitant for the prevention of chemotherapy-induced nausea and vomiting. Expert Opin Drug Saf. 2011 May;10(3):449-62. doi: 10.1517/14740338.2011.563235. Epub 2011 Mar 21. Review. PubMed PMID: 21417835.
5: Kast RE. Glioblastoma: synergy of growth promotion between CCL5 and NK-1R can be thwarted by blocking CCL5 with miraviroc, an FDA approved anti-HIV drug and blocking NK-1R with aprepitant, an FDA approved anti-nausea drug. J Clin Pharm Ther. 2010 Dec;35(6):657-63. doi: 10.1111/j.1365-2710.2009.01148.x. Review. PubMed PMID: 21054456.
6: Aapro MS, Walko CM. Aprepitant: drug-drug interactions in perspective. Ann Oncol. 2010 Dec;21(12):2316-23. doi: 10.1093/annonc/mdq149. Epub 2010 May 20. Review. PubMed PMID: 20488873.
7: Sankhala KK, Pandya DM, Sarantopoulos J, Soefje SA, Giles FJ, Chawla SP. Prevention of chemotherapy induced nausea and vomiting: a focus on aprepitant. Expert Opin Drug Metab Toxicol. 2009 Dec;5(12):1607-14. doi: 10.1517/17425250903451675. Review. PubMed PMID: 19929449.
8: Curran MP, Robinson DM. Aprepitant: a review of its use in the prevention of nausea and vomiting. Drugs. 2009;69(13):1853-78. doi: 10.2165/11203680-000000000-00000. Review. PubMed PMID: 19719336.
9: Sarcev T, Secen N, Zaric B, Milovancev A. Aprepitant--where do we stand in the control of chemotherapy-induced nausea and vomiting? J BUON. 2008 Jul-Sep;13(3):333-9. Review. PubMed PMID: 18979546.
10: Olver I, Shelukar S, Thompson KC. Nanomedicines in the treatment of emesis during chemotherapy: focus on aprepitant. Int J Nanomedicine. 2007;2(1):13-8. Review. PubMed PMID: 17722507; PubMed Central PMCID: PMC2673828.

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